Osladin

Sweetness Potency Sensory Analysis Comparative Sweeteners

Osladin (CAS 33650-66-7) is a naturally occurring steroidal saponin and high-intensity sweetener isolated from the rhizome of the common polypody fern (Polypodium vulgare L.). This colorless crystalline glycoside has the molecular formula C45H74O17 and a molar mass of 887.06 g/mol, with a melting point of 202-204°C.

Molecular Formula C45H74O17
Molecular Weight 887.1 g/mol
Cat. No. B1214322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsladin
Synonymsosladin
Molecular FormulaC45H74O17
Molecular Weight887.1 g/mol
Structural Identifiers
SMILESCC1CCC(OC1OC2C(C(C(C(O2)C)O)O)O)C(C)C3CCC4C3(CCC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C
InChIInChI=1S/C45H74O17/c1-18-7-10-29(59-40(18)62-42-38(55)35(52)32(49)21(4)57-42)19(2)24-8-9-25-23-16-28(47)27-15-22(11-13-45(27,6)26(23)12-14-44(24,25)5)58-43-39(36(53)33(50)30(17-46)60-43)61-41-37(54)34(51)31(48)20(3)56-41/h18-27,29-43,46,48-55H,7-17H2,1-6H3/t18-,19+,20+,21+,22+,23+,24?,25+,26+,27-,29?,30-,31+,32+,33-,34-,35-,36+,37-,38-,39-,40-,41+,42+,43-,44-,45-/m1/s1
InChIKeyQZOALWMSYRBZSA-XSAMIUIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osladin for High-Intensity Sweetener Procurement and Research: Natural Steroidal Saponin


Osladin (CAS 33650-66-7) is a naturally occurring steroidal saponin and high-intensity sweetener isolated from the rhizome of the common polypody fern (Polypodium vulgare L.) [1]. This colorless crystalline glycoside has the molecular formula C45H74O17 and a molar mass of 887.06 g/mol, with a melting point of 202-204°C [2]. It belongs to a specialized class of plant-derived steroidal glycosides characterized by a steroidal aglycone core linked to carbohydrate moieties. The compound's defining characteristic is its potent sweet taste, which is approximately 500 times sweeter than sucrose on a weight basis, a value established after a structural revision corrected earlier overestimates of 3,000 times [3].

Why Osladin Cannot Be Interchanged with Other Plant Saponins or Sweeteners in Critical Applications


Substituting Osladin with other plant-derived saponins or high-intensity sweeteners—even those from closely related ferns—is scientifically invalid without rigorous re-validation. The compound's unique stereo-configuration at C-22, C-25, and C-26 of its steroidal core is a critical determinant of its sweet taste. Total synthesis efforts have unequivocally demonstrated that an isomer with the originally reported, incorrect stereochemistry (22S,25R,26S) is completely tasteless [1]. This absolute stereochemical dependence means that even compounds with identical molecular formulas and planar connectivity, such as its closest analogs Polypodoside A, B, and C, exhibit distinct sweetness potencies and sensory profiles due to variations in aglycone double bonds and sugar linkages [2]. Furthermore, its specific molecular architecture leads to solubility and stability characteristics that differ fundamentally from other sweet saponins like glycyrrhizin or stevioside, preventing one-to-one substitution in formulations without altering taste profile or physicochemical performance [3].

Quantifiable and Verifiable Differentiation: Osladin vs. Comparators


Sweetness Potency: Osladin (500x) vs. Polypodoside A (600x) vs. Stevioside (300x) in Human Sensory Panels

Osladin exhibits a sweetness potency of approximately 500 times that of a sucrose reference, a value that was definitively established after a structural revision corrected an initial, erroneous report of 3,000 times [1]. In head-to-head comparison with its closest structural analog, Polypodoside A—isolated from a related fern—Osladin is less sweet. Human taste panels rated Polypodoside A as having a potency of 600 times relative to a 6% w/v sucrose solution [2]. This places Osladin's potency between that of Stevioside (300x) and Polypodoside A (600x), offering a distinct intermediate intensity profile [3].

Sweetness Potency Sensory Analysis Comparative Sweeteners

Structural Determinant of Sweetness: Critical Stereochemistry at C-22, C-25, and C-26

The absolute stereochemistry of Osladin is the singular determinant of its sweet taste. The correct configuration is (22R,25S,26R) [1]. This was conclusively proven by the total synthesis of the previously reported structure (22S,25R,26S), which was found to be completely devoid of any sweetness [2]. Furthermore, the structural revision of the related sweet saponin Polypodoside A from (22S,25R,26S) to (22R,25S,26R) was achieved through direct chemical correlation with Osladin, confirming the essential nature of this stereochemical motif for activity within this class of compounds [3].

Structure-Activity Relationship Stereochemistry Molecular Sweetness

Physicochemical Property Profile: Comparative Solubility and Melting Point Data

Osladin exhibits low aqueous solubility, a property common to its class but with specific parameters that influence handling. Its melting point is 202-204°C [1]. In comparison, the related analog Polypodoside A has a slightly lower melting point of 198-200°C and is also described as having low water solubility [2]. While direct quantitative solubility comparisons are absent, the specific melting point difference of ~4-6°C provides a tangible, measurable distinction for identity verification and purity assessment using standard analytical techniques like differential scanning calorimetry.

Physicochemical Properties Formulation Science Analytical Characterization

Synthetic Accessibility and Commercial Viability: Total Synthesis as a Source Differentiator

The total synthesis of Osladin has been achieved, providing a pathway to pure material that bypasses the challenges of isolation from natural sources, where it co-occurs with numerous other saponins [1]. This synthetic route, involving stereoselective glycosylation and thermal rhamnosylation, enables the production of Osladin with controlled stereochemistry, thereby guaranteeing the presence of the essential sweet-tasting (22R,25S,26R) isomer. In contrast, many related saponins like Polypodoside A remain primarily available only through natural extraction, which can introduce variability in purity and co-extractives [2].

Total Synthesis Natural Product Chemistry Commercial Availability

Validated Application Scenarios for Osladin Based on Quantitative Differentiation


Calibration Standard in Sweetness Potency Assays

Leveraging its rigorously defined sweetness potency of 500x relative to sucrose [1], Osladin serves as a precise, mid-range calibration standard for sensory panels and instrumental analysis of high-intensity sweeteners. Its potency sits between Stevioside (300x) and Polypodoside A (600x), providing a valuable reference point for quantifying the sweetness of novel compounds or extracts.

Structure-Activity Relationship (SAR) Probe for Sweet Taste Receptor Studies

The absolute requirement for the (22R,25S,26R) stereochemistry for sweetness [2] makes Osladin an indispensable molecular probe for investigating the sweet taste receptor (T1R2/T1R3). The availability of its tasteless stereoisomer through total synthesis provides a perfect negative control for biochemical and cell-based assays, enabling precise mapping of ligand-receptor interactions.

Analytical Reference Material for Related Saponin Identification

The structural revision of Polypodoside A and B was accomplished through direct comparison of 13C-NMR spectra with authentic Osladin [3]. This establishes Osladin as a key analytical reference standard for the identification and stereochemical verification of other sweet-tasting steroidal saponins isolated from ferns of the Polypodium genus.

High-Purity Sweetener Component in Specialized Formulations

While its low water solubility and reported toxicological concerns [4] preclude widespread food use, Osladin's high purity and defined stereochemistry, achievable through total synthesis, make it suitable for research into novel sweetener blends or encapsulated delivery systems aimed at modifying the temporal profile and off-tastes of other high-potency sweeteners [5].

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